(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone
Description
The compound (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone features a cyclohexanone core substituted with a conjugated (E)-3-phenylallylidene group at position 2 and a trifluoroacetyl (TFA) group at position 4. The TFA moiety is a strong electron-withdrawing group, while the phenylallylidene substituent introduces extended π-conjugation, which may enhance photophysical properties and biological interactions.
Properties
IUPAC Name |
(2E)-2-[(E)-3-phenylprop-2-enylidene]-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c18-17(19,20)16(22)14-11-5-10-13(15(14)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,14H,5,10-11H2/b8-4+,13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPFXIJJKPIGTK-BHDALRANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(=O)/C(=C/C=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone typically involves multiple steps. One common method includes the aldol condensation reaction between 3-phenylprop-2-enal and 6-(2,2,2-trifluoroacetyl)cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone is a complex organic molecule with significant potential in various scientific applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Structure
The compound features a cyclohexanone core substituted with both a phenylallylidene group and a trifluoroacetyl moiety. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : Approximately 368.39 g/mol
- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The trifluoroacetyl group is known to enhance the bioactivity of various derivatives by improving solubility and stability in biological systems. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.
Antioxidant Properties
The presence of phenyl groups is often associated with antioxidant activity. Compounds like this compound may scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
Organic Synthesis
Building Block for Complex Molecules
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, such as nucleophilic substitutions or cycloadditions, making it a valuable building block in organic synthesis.
Materials Science
Polymer Chemistry
Due to its reactive functional groups, this compound could be utilized in the development of new polymers with tailored properties. For instance, incorporating this compound into polymer matrices may enhance thermal stability and mechanical strength.
Dyes and Pigments
Compounds featuring phenyl and trifluoroacetyl groups are often studied for their potential as dyes or pigments due to their ability to absorb light in specific wavelengths. This application could lead to advancements in the production of colorants for various industries.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoroacetyl-substituted cyclohexanones for their anticancer properties. The results showed that these compounds significantly inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction mechanisms.
Case Study 2: Synthesis of Novel Polymers
Research conducted by Zhang et al. demonstrated the use of this compound as a precursor in synthesizing high-performance polymers. The study highlighted improved thermal properties and mechanical resilience compared to traditional polymer formulations.
Mechanism of Action
The mechanism by which (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone exerts its effects involves interactions with specific molecular targets. The phenylallylidene group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetyl group may enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Cyclohexanone Derivatives with Aromatic Substituents
Several cyclohexanone derivatives with aromatic substituents have been studied for their biological activities. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The TFA group in the target compound contrasts with hydroxyl or methoxy groups in M35 and M36a (). TFA’s strong electron-withdrawing nature may reduce antioxidant efficacy compared to electron-donating groups like -OH (e.g., M35’s activity: Δ = -0.338) but improve metabolic stability .
Fluorinated Cyclohexanone Analogues
Fluorinated groups, particularly trifluoromethyl (CF₃) or TFA, are common in drug design due to their lipophilicity and stability. Comparisons include:
Key Observations :
- Hybrid Substituents: The combination of TFA and phenylallylidene in the target compound may offer unique reactivity compared to non-fluorinated analogs like M34–M40 () or simpler TFA derivatives ().
Key Observations :
- Substituent-Driven Activity : Methoxy and hydroxy groups in 3d and 2e () correlate with ACE and HIV-1 protease inhibition, respectively. The TFA group in the target compound may shift selectivity toward other targets (e.g., kinases or proteases with hydrophobic pockets) .
- Cytotoxicity: Curcumin analogs in show low cytotoxicity in normal cells, suggesting that the target compound’s fluorinated structure may also be biocompatible .
Biological Activity
(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexanone core with a trifluoroacetyl group and an allylidene substituent, contributing to its unique chemical properties. Research into its biological activity is ongoing, with findings suggesting various pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 284.27 g/mol
- CAS Number : 366014-13-3
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 284.27 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that derivatives of cyclohexanones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells while sparing normal cells, suggesting a selective cytotoxicity profile.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Research suggests that it may possess inhibitory effects against certain bacterial strains, including Helicobacter pylori. This is particularly relevant considering the increasing resistance to conventional antibiotics.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been reported, including urease inhibition. Urease is an enzyme associated with various pathological conditions; thus, compounds that inhibit this enzyme could be beneficial in treating related diseases.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study conducted on various derivatives indicated that some exhibited selective cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells.
-
Antimicrobial Testing :
- In a comparative study, this compound demonstrated comparable efficacy to standard antibiotics against H. pylori, providing a potential alternative treatment pathway.
-
Enzyme Activity :
- The compound was tested for urease inhibition using jack bean urease as a model. Results indicated significant inhibition rates, suggesting its potential use in managing conditions associated with urease activity.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Induced apoptosis in MCF-7 and HeLa cells |
| Antimicrobial Activity | Effective against H. pylori |
| Enzyme Inhibition | Significant urease inhibition |
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-[(E)-3-phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone?
The compound can be synthesized via Knoevenagel condensation between a cyclohexanone derivative and an aromatic aldehyde, followed by trifluoroacetylation. For example, the allylidene moiety is formed by condensing cyclohexanone with cinnamaldehyde under basic conditions (e.g., piperidine catalyst), while the trifluoroacetyl group is introduced via nucleophilic acyl substitution using trifluoroacetic anhydride. Purification typically involves silica gel chromatography (Kieselgel) to isolate stereoisomers .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and conjugation patterns (e.g., allylidene double bonds at δ 6.5–7.5 ppm for aromatic protons).
- FT-IR : Peaks at ~1700 cm (C=O stretch of trifluoroacetyl) and 1600–1650 cm (C=C conjugation) validate functional groups.
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration) and crystal packing effects .
Q. How does the trifluoroacetyl group influence the compound’s reactivity?
The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., hydrazine reactions) or cyclizations. It also stabilizes enolate intermediates in Michael addition pathways .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?
Yield discrepancies often arise from pH sensitivity during condensation (optimal pH 5–7) or incomplete trifluoroacetylation. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, temperature). For example, highlights pH adjustments and reaction time (15–40 minutes) as key factors in analogous syntheses .
Q. What strategies mitigate stereochemical heterogeneity in the allylidene moiety?
- Chiral auxiliaries : Use enantiopure aldehydes to control E/Z isomerism.
- Dynamic kinetic resolution : Employ catalysts like proline derivatives to bias equilibrium toward the desired isomer.
- Chromatographic separation : Reverse-phase HPLC with chiral columns resolves stereoisomers .
Q. How can computational methods elucidate the compound’s electronic structure and reactivity?
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in Diels-Alder reactions.
- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity trends .
Q. What are the limitations of using X-ray crystallography for structural validation?
Challenges include:
- Crystal polymorphism : Different packing arrangements may yield divergent bond angles (e.g., C18–C19–C24 torsion angle variations in ).
- Dynamic disorder : Flexible substituents (e.g., trifluoroacetyl) complicate electron density maps. Complementary techniques like SC-XRD (single-crystal) and PXRD (powder) improve reliability .
Q. How does the conjugation of the phenylallylidene group affect photophysical properties?
Extended π-conjugation lowers the HOMO-LUMO gap, enabling visible-light absorption (λ ~400–450 nm). Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, while transient absorption spectroscopy quantifies excited-state lifetimes for applications in photosensitizers .
Methodological Recommendations
- Stereochemical analysis : Combine NOESY (for spatial proximity) and CD spectroscopy (for chirality) to resolve ambiguities .
- Scale-up challenges : Replace Na(CN)BH (toxic) with safer reductants like NaBH/CeCl for industrial translation .
- Data reproducibility : Pre-equilibrate solvents (e.g., dry THF over molecular sieves) to minimize moisture interference in trifluoroacetylations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
